molecular formula C18H19ClN4O2S B11182827 Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11182827
M. Wt: 390.9 g/mol
InChI Key: UVXPABCIFZPPBP-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a chlorobenzyl sulfanyl group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolo[1,5-a]pyrimidine core: This is achieved by reacting appropriate precursors under specific conditions, often involving cyclization reactions.

    Introduction of the chlorobenzyl sulfanyl group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with a sulfanyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been explored for various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound has been studied for its potential as a bioactive molecule, including its antimicrobial and antifungal properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

ethyl 2-[(3-chlorophenyl)methylsulfanyl]-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19ClN4O2S/c1-3-6-15-14(16(24)25-4-2)10-20-17-21-18(22-23(15)17)26-11-12-7-5-8-13(19)9-12/h5,7-10H,3-4,6,11H2,1-2H3

InChI Key

UVXPABCIFZPPBP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC2=NC(=NN12)SCC3=CC(=CC=C3)Cl)C(=O)OCC

Origin of Product

United States

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